N-[2-(6-chloropyridin-3-yl)prop-2-en-1-yl]benzamide
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Overview
Description
N-[2-(6-chloropyridin-3-yl)prop-2-en-1-yl]benzamide is a chemical compound with the molecular formula C15H13ClN2O It is characterized by the presence of a chloropyridine ring and a benzamide moiety, connected through a prop-2-en-1-yl linker
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(6-chloropyridin-3-yl)prop-2-en-1-yl]benzamide typically involves the following steps:
Starting Materials: The synthesis begins with 6-chloropyridine-3-carbaldehyde and propargylamine.
Formation of Intermediate: A condensation reaction between 6-chloropyridine-3-carbaldehyde and propargylamine forms an imine intermediate.
Reduction: The imine intermediate is reduced to form the corresponding amine.
Coupling Reaction: The amine is then coupled with benzoyl chloride in the presence of a base such as triethylamine to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[2-(6-chloropyridin-3-yl)prop-2-en-1-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The chloropyridine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
Oxidation: N-oxides of the original compound.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[2-(6-chloropyridin-3-yl)prop-2-en-1-yl]benzamide has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an anti-tubercular agent.
Biological Studies: The compound is evaluated for its cytotoxicity and interactions with biological targets.
Materials Science: It can be used in the synthesis of novel materials with specific properties.
Mechanism of Action
The mechanism of action of N-[2-(6-chloropyridin-3-yl)prop-2-en-1-yl]benzamide involves its interaction with molecular targets such as enzymes or receptors. The chloropyridine moiety may facilitate binding to specific sites, while the benzamide group can interact with other regions of the target molecule. These interactions can modulate the activity of the target, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
N-[(6-Chloropyridin-3-yl)methyl]ethane-1,2-diamine: Similar structure with an ethane-1,2-diamine linker.
Substituted Benzamides: Compounds with various substituents on the benzamide moiety.
Uniqueness
N-[2-(6-chloropyridin-3-yl)prop-2-en-1-yl]benzamide is unique due to its specific combination of a chloropyridine ring and a benzamide moiety, which imparts distinct chemical and biological properties
Properties
CAS No. |
919349-74-9 |
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Molecular Formula |
C15H13ClN2O |
Molecular Weight |
272.73 g/mol |
IUPAC Name |
N-[2-(6-chloropyridin-3-yl)prop-2-enyl]benzamide |
InChI |
InChI=1S/C15H13ClN2O/c1-11(13-7-8-14(16)17-10-13)9-18-15(19)12-5-3-2-4-6-12/h2-8,10H,1,9H2,(H,18,19) |
InChI Key |
GRGBLEFYJWBZAQ-UHFFFAOYSA-N |
Canonical SMILES |
C=C(CNC(=O)C1=CC=CC=C1)C2=CN=C(C=C2)Cl |
Origin of Product |
United States |
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